![molecular formula C12H11FN2 B2359979 [2-(4-Fluorophenyl)pyridin-3-yl]methanamine CAS No. 1241827-98-4](/img/structure/B2359979.png)
[2-(4-Fluorophenyl)pyridin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Fluorophenyl)pyridin-3-yl]methanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology and medicinal chemistry. This compound belongs to the class of phenylpyridines and is commonly referred to as Fluorophenylpyridine.
Wirkmechanismus
The mechanism of action of [2-(4-Fluorophenyl)pyridin-3-yl]methanamine involves the inhibition of various enzymes and receptors involved in disease progression. The compound has been shown to inhibit the activity of kinases that are involved in cancer cell proliferation. It also inhibits the activity of cyclooxygenase enzymes that are responsible for the production of pro-inflammatory cytokines. In addition, [2-(4-Fluorophenyl)pyridin-3-yl]methanamine has been found to bind to amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(4-Fluorophenyl)pyridin-3-yl]methanamine have been extensively studied in vitro and in vivo. The compound has been found to exhibit significant cytotoxicity against cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, [2-(4-Fluorophenyl)pyridin-3-yl]methanamine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(4-Fluorophenyl)pyridin-3-yl]methanamine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. It exhibits significant activity against various disease targets and has been extensively studied for its potential applications in pharmacology and medicinal chemistry. However, [2-(4-Fluorophenyl)pyridin-3-yl]methanamine also has some limitations. It has been found to exhibit some toxicity in animal models, which may limit its potential use in humans. In addition, the compound has not been extensively studied for its pharmacokinetic properties, which may limit its potential use as a drug candidate.
Zukünftige Richtungen
There are several future directions for research on [2-(4-Fluorophenyl)pyridin-3-yl]methanamine. One direction is to further study the compound's pharmacokinetic properties and toxicity in animal models. This will be important in determining the compound's potential use as a drug candidate. Another direction is to study the compound's activity against other disease targets such as infectious diseases and metabolic disorders. In addition, future research can focus on optimizing the synthesis method of [2-(4-Fluorophenyl)pyridin-3-yl]methanamine to achieve higher yields and purity. Overall, [2-(4-Fluorophenyl)pyridin-3-yl]methanamine has significant potential for applications in pharmacology and medicinal chemistry, and further research is needed to fully understand its potential benefits and limitations.
Synthesemethoden
The synthesis of [2-(4-Fluorophenyl)pyridin-3-yl]methanamine involves the reaction of 4-fluorobenzaldehyde with 2-bromopyridine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with a suitable amine to obtain the final product. The synthesis method of [2-(4-Fluorophenyl)pyridin-3-yl]methanamine has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
[2-(4-Fluorophenyl)pyridin-3-yl]methanamine has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been found to exhibit significant activity against various disease targets such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, [2-(4-Fluorophenyl)pyridin-3-yl]methanamine has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-11-5-3-9(4-6-11)12-10(8-14)2-1-7-15-12/h1-7H,8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTMCIPXJSFGCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2359896.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2359900.png)
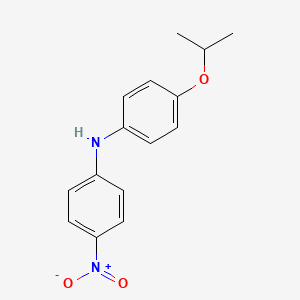
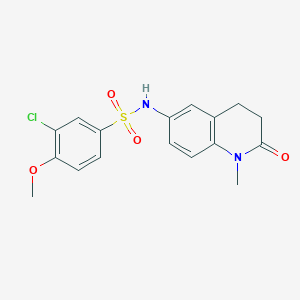
![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2359905.png)
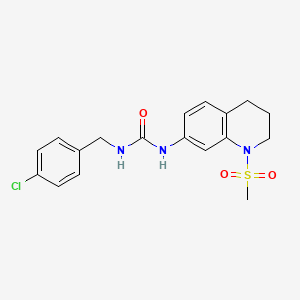
![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)
![5-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2359911.png)
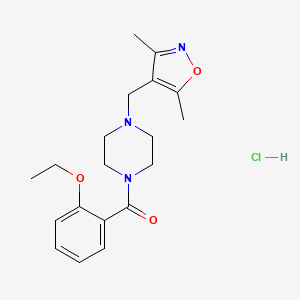
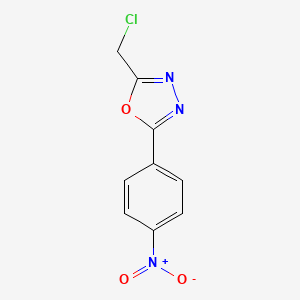
![N-(2-ethoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2359916.png)
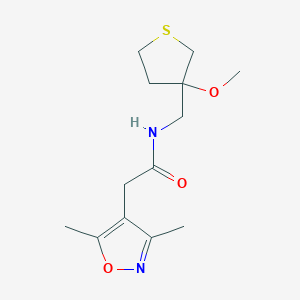
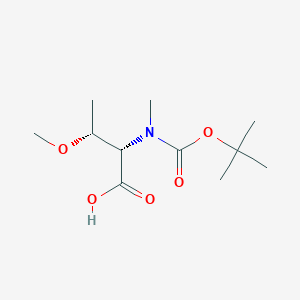
![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)